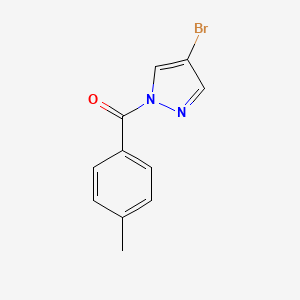

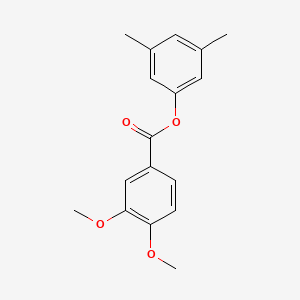

![molecular formula C12H8FIN2O2 B5593004 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)

3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of benzohydrazide derivatives, similar to the one , often involves stepwise reactions starting from specific benzene derivatives. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized in two steps using methyl salicylate as the starting material, employing microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures to yield the target compound (Santosa et al., 2019). This provides a general methodology that could be adapted for synthesizing 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.

Molecular Structure Analysis

Molecular structure analysis of benzohydrazide derivatives reveals significant insights into their conformational stability and geometry. For example, analysis of various benzohydrazide compounds shows that the benzohydrazide group is not planar, and molecules exist in specific configurations (cis or trans) relative to the methylidene unit, with dihedral angles between benzene rings providing structural insights (Fun et al., 2008). These analyses are essential for understanding the 3D structure of 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, influenced by their functional groups. For instance, the reaction of fluoro[eta(3)-hydrotris(3-R-5-methylpyrazol-1-yl)borato]zinc(II) complexes with py.BF(3) leads to specific salt formations, demonstrating the reactivity of such complexes in chemical synthesis (Kläui et al., 1997). This reactivity can be extrapolated to understand potential reactions of 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.

Physical Properties Analysis

The physical properties of benzohydrazide derivatives are characterized by their solid-state structures, which are often stabilized by hydrogen bonding, as seen in crystallographic studies (Li & Ban, 2009). Such properties are crucial for understanding the material characteristics of 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.

Chemical Properties Analysis

Chemical properties of compounds like 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide can be inferred from studies on similar molecules, which exhibit a range of biological activities. For example, benzohydrazide derivatives have been screened for their in vitro cytotoxic activity against various cell lines, demonstrating the potential biological relevance of these compounds (Asegbeloyin et al., 2014).

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

Research on related benzohydrazide derivatives shows that these compounds exhibit interesting configurations and interactions due to their molecular structure. For example, studies on various benzohydrazide compounds reveal that they can exist in cis or trans configurations relative to their methylidene unit and often form crystalline structures stabilized by hydrogen bonding and other interactions (Fun et al., 2008). These structural properties suggest that "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide" could also exhibit similar crystalline properties and interactions, potentially making it useful in materials science for the development of new materials with specific mechanical or optical properties.

Catalytic and Biological Applications

Another study on oxidovanadium complexes with Schiff base ligands, including halido-substituted benzohydrazides, highlighted their selective heterogeneous catalytic properties and antimicrobial activities (Yang, 2014). This indicates potential applications of "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide" in catalysis, such as in the oxidation of organic compounds, and in the development of new antimicrobial agents.

Fluorescence and Imaging Applications

The investigation into benzene derivatives for their fluorescence properties, such as the study on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, reveals high fluorescence emission and photostability, suggesting applications in imaging and as fluorescent dyes (Beppu et al., 2015). Therefore, "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide," by virtue of its structural similarity to these compounds, might possess useful fluorescence properties for applications in bioimaging or as part of luminescent materials.

Synthesis and Drug Development

Research on the synthesis of related compounds, such as the development of novel benzamide-based 5-aminopyrazoles showing remarkable anti-avian influenza virus activity, indicates that benzohydrazide derivatives can be key intermediates in the synthesis of pharmaceuticals (Hebishy et al., 2020). This suggests potential applications of "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide" in the synthesis of new drugs, particularly antiviral agents.

Propiedades

IUPAC Name |

3-fluoro-N-[(E)-(5-iodofuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIN2O2/c13-9-3-1-2-8(6-9)12(17)16-15-7-10-4-5-11(14)18-10/h1-7H,(H,16,17)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEUEMONWNRANJ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5592942.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)

![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)

![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)

![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)

![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)

![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)